molecular formula C9H18O3 B14795931 n-Heptyltrioxyethylene

n-Heptyltrioxyethylene

Cat. No.: B14795931
M. Wt: 174.24 g/mol
InChI Key: CYYYHKZTFGFMPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

n-Heptyltrioxyethylene is a nonionic surfactant characterized by a linear heptyl (C₇H₁₅) hydrophobic chain attached to a hydrophilic triethylene glycol (trioxyethylene) moiety. Such compounds are widely used in industrial and commercial applications, including detergents, emulsifiers, and stabilizers, due to their ability to reduce surface tension and enhance solubility.

Properties

Molecular Formula

C9H18O3

Molecular Weight

174.24 g/mol

IUPAC Name

1-ethenoxyperoxyheptane

InChI

InChI=1S/C9H18O3/c1-3-5-6-7-8-9-11-12-10-4-2/h4H,2-3,5-9H2,1H3

InChI Key

CYYYHKZTFGFMPJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOOOC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-Heptyltrioxyethylene typically involves the reaction of heptanol with ethylene oxide. The process begins with the activation of heptanol, followed by its reaction with ethylene oxide under controlled temperature and pressure conditions. The reaction is usually catalyzed by a base such as potassium hydroxide to facilitate the formation of the ether bond .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the continuous feeding of heptanol and ethylene oxide into the reactor, where they react in the presence of a catalyst. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: n-Heptyltrioxyethylene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of n-Heptyltrioxyethylene involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

  • Triton B (Benzyltrimethylammonium Hydroxide): A cationic surfactant with a quaternary ammonium group. Unlike n-heptyltrioxyethylene, Triton B is ionic, making it more reactive in acidic environments and suitable for applications requiring charge-based interactions (e.g., phase-transfer catalysis). This compound’s nonionic nature ensures compatibility with a broader pH range and lower foaming tendencies .
  • Trichloroethylene (TCE) : A chlorinated solvent structurally distinct from this compound. TCE’s volatility and neurotoxic effects contrast with the low volatility and lower acute toxicity typical of ethoxylated surfactants. However, TCE’s extensive toxicological profile highlights methodologies for assessing chemical hazards, such as route-specific exposure risks (inhalation, dermal), which could inform evaluations of this compound .

Data Table: Comparative Properties

Property This compound (Hypothetical) Trichloroethylene Triton B
Chemical Class Nonionic surfactant Chlorinated solvent Cationic surfactant
Molecular Weight ~306 g/mol (est.) 131.4 g/mol 185.7 g/mol
Water Solubility High 1.28 g/L (20°C) Miscible
Volatility Low High Low
Primary Toxicity Low acute toxicity Carcinogenic, neurotoxic Corrosive, irritant

Research Findings and Methodological Insights

  • Toxicological Assessment: The framework for evaluating TCE’s health effects—including inhalation risks and carcinogenicity—provides a template for studying this compound, though the latter’s lower volatility may shift emphasis to dermal and ingestion pathways .

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